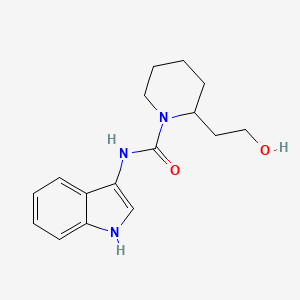
2-(2-hydroxyethyl)-N-(1H-indol-3-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of piperidine carboxamide derivatives can involve various strategies, including the use of Lewis basic catalysts for the hydrosilylation of N-aryl imines, as described in the first paper. The paper reports the development of l-piperazine-2-carboxylic acid derived N-formamides as highly enantioselective catalysts, achieving high yields and enantioselectivities for a broad range of substrates . This methodology could potentially be adapted for the synthesis of "2-(2-hydroxyethyl)-N-(1H-indol-3-yl)piperidine-1-carboxamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of piperidine carboxamide derivatives can be elucidated using various spectroscopic techniques, such as infrared spectroscopy (FT-IR), nuclear magnetic resonance (1H NMR and 13C NMR), and mass spectrometry (MS), as demonstrated in the sixth paper . Additionally, the crystal structure can be determined by X-ray diffraction, and theoretical calculations such as density functional theory (DFT) can be used to predict and compare molecular structures .
Chemical Reactions Analysis
Piperidine carboxamide derivatives can undergo a variety of chemical reactions. For instance, the third paper discusses the acid-catalyzed ring opening in related compounds, leading to the formation of new substituted dibenzoxanthenes, diarylmethanes, and calixarenes . These reactions showcase the reactivity of the piperidine carboxamide framework under acidic conditions and could provide insights into the chemical behavior of "2-(2-hydroxyethyl)-N-(1H-indol-3-yl)piperidine-1-carboxamide" under similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamide derivatives are influenced by their molecular structure. The fifth paper explores how the introduction of fluorine atoms into the side chains of N-alkyl-piperidine-2-carboxamides affects their basicity, lipophilicity, aqueous solubility, and rates of oxidative degradation . These findings suggest that modifications to the piperidine carboxamide core can significantly alter the compound's properties, which is relevant for the design of new drugs with desirable pharmacokinetic and pharmacodynamic profiles.
Aplicaciones Científicas De Investigación
Optimization of Chemical Functionalities
Research by Khurana et al. (2014) focused on optimizing the chemical functionalities of indole-2-carboxamides, including compounds structurally related to "2-(2-hydroxyethyl)-N-(1H-indol-3-yl)piperidine-1-carboxamide", to improve their allosteric modulation of the cannabinoid type 1 receptor (CB1). This study uncovered key structural requirements necessary for allosteric modulation, highlighting the potential of such compounds in therapeutic applications targeting the CB1 receptor (Khurana et al., 2014).
Synthesis and Evaluation as Potential Antipsychotic Agents
Norman et al. (1996) evaluated heterocyclic analogues of 1192U90, which bear resemblance to the core structure of "2-(2-hydroxyethyl)-N-(1H-indol-3-yl)piperidine-1-carboxamide", as potential antipsychotic agents. These analogues were assessed for their affinity towards dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, demonstrating their potential utility in developing novel antipsychotic medications (Norman et al., 1996).
Development of Lewis Basic Catalysts
Wang et al. (2006) explored the development of l-Piperazine-2-carboxylic acid derived N-formamides as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. This research illustrates the chemical versatility of piperazine derivatives in catalysis, opening avenues for their use in asymmetric synthesis processes (Wang et al., 2006).
Discovery of Inhibitors for Soluble Epoxide Hydrolase
Thalji et al. (2013) discovered 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase, a crucial enzyme involved in various physiological processes. The study emphasizes the significance of the triazine heterocycle and phenyl group substitution in enhancing the compounds' pharmacological properties, demonstrating the potential for developing new therapeutic agents based on this scaffold (Thalji et al., 2013).
Propiedades
IUPAC Name |
2-(2-hydroxyethyl)-N-(1H-indol-3-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c20-10-8-12-5-3-4-9-19(12)16(21)18-15-11-17-14-7-2-1-6-13(14)15/h1-2,6-7,11-12,17,20H,3-5,8-10H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVPXGTWCSCZHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCO)C(=O)NC2=CNC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyethyl)-N-(1H-indol-3-yl)piperidine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

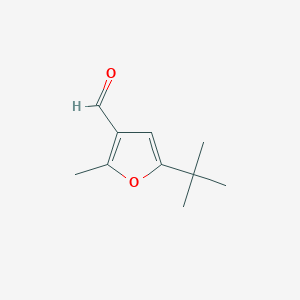

![[1-(Iodomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methanol](/img/structure/B3012846.png)
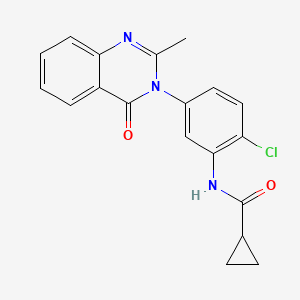
![Tert-butyl 2-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate](/img/structure/B3012849.png)

![N-[2-(1-Phenyltriazol-4-yl)propan-2-yl]prop-2-enamide](/img/structure/B3012855.png)
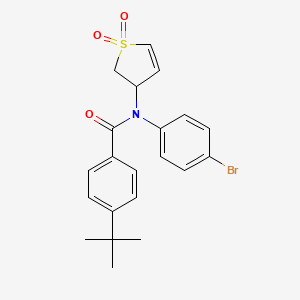
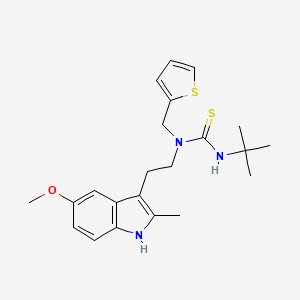
![(2R,4R)-8,9-Diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-2-carboxylic acid](/img/structure/B3012861.png)
![N-cyclohexyl-2-[3-(furan-2-ylmethyl)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B3012863.png)
![1-{[2-(cyclohexylamino)-2-oxoethyl]thio}-N-cyclopentyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3012864.png)
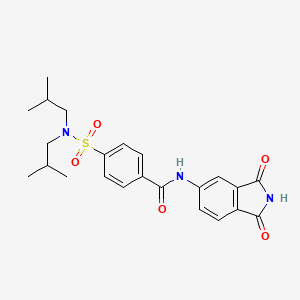
![{3-[4-(1H-1,3-benzimidazol-1-yl)phenyl]-1H-pyrazol-1-yl}(cyclohexyl)methanone](/img/structure/B3012866.png)